(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products of these reactions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Novel Synthesis Methods
- Research on trichloro-substituted oxabicyclo compounds, similar in structure to azabicyclo compounds, demonstrates novel synthesis methods that could be applicable for synthesizing various derivatives, including those with potential pharmacological activities (Zinser, Henkel, & Föhlisch, 2004).
Precursors to Alkaloids
- Studies on 3-hydroxy-4-pyrones as precursors to highly substituted azabicyclo[3.2.1]octanes highlight the role of these compounds in synthesizing natural and non-natural tropane alkaloids, which are significant for their biological activities (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Antibacterial Activity
- The synthesis and antibacterial activity of novel phenyl-methanone derivatives, including those with an azabicyclo[3.2.1]octane moiety, indicate the potential for developing new antimicrobial agents from these compounds (Reddy, Reddy, Reddy, & Reddy, 2011).
Photoinduced Molecular Transformations
- Research on the photochemistry of oximes and their transformations into azabicyclo compounds reveals potential applications in creating novel molecular structures through photoinduced reactions (Suginome, Furukawa, & Orito, 1991).
Photochromic Azo Dyes
- The synthesis of diazabicyclo-based azo dyes and their photochromic properties suggest applications in developing materials that change color under UV light, which could be useful in various technological applications (Mahmoodi, Nadamani, & Behzadi, 2013).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and storing the compound.
Future Directions
Future directions could include potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be investigated.
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-bromopyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASHOVTMZYJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone |
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